REACTION_SMILES
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[CH2:13]([CH3:14])[O:15][c:16]1[c:17]([F:27])[c:18]([C:19]#[N:20])[cH:21][cH:22][c:23]1[O:24][CH2:25][CH3:26].[CH3:1][Li:2].[CH3:28][I:29].[CH3:3][C:4]1([CH3:5])[CH2:6][CH2:7][CH2:8][C:9]([CH3:10])([CH3:11])[NH:12]1.[ClH:30].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1>>[CH3:3][c:21]1[c:18]([C:19]#[N:20])[c:17]([F:27])[c:16]([O:15][CH2:13][CH3:14])[c:23]([O:24][CH2:25][CH3:26])[cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(C#N)c(F)c1OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCCC(C)(C)N1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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CCOc1cc(C)c(C#N)c(F)c1OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |